molecular formula C8H7BrFNO3 B1459841 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene CAS No. 1805414-38-3

1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene

Cat. No. B1459841
CAS RN: 1805414-38-3
M. Wt: 264.05 g/mol
InChI Key: AKQNOWPCIKXUPX-UHFFFAOYSA-N
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Description

1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene (BEFN) is a halogenated aromatic compound with a wide range of applications in the fields of organic synthesis, chemical research, and pharmaceutical development. BEFN is a versatile synthetic intermediate and has been used in the preparation of a variety of organic compounds, including pharmaceuticals, dyes, and pesticides. BEFN is also used as a reagent for the synthesis of other compounds, such as heterocyclic compounds and polymers. The unique properties of BEFN make it an attractive target for research and development in the fields of organic synthesis and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene is based on its ability to react with a variety of organic compounds. 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene is able to react with alkyl halides, alcohols, and metal halides to form ethers and organometallic compounds. 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene can then react with nitro groups to form nitrobenzene derivatives. The reaction of 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene with other organic compounds can also lead to the formation of heterocyclic compounds and polymers.
Biochemical and Physiological Effects
1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene is not known to have any direct biochemical or physiological effects on humans or animals. However, 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene has been used as a reagent in the synthesis of a number of pharmaceuticals, including antibiotics and anti-inflammatory drugs. These drugs have been shown to have a variety of biochemical and physiological effects on humans and animals.

Advantages and Limitations for Lab Experiments

1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene has several advantages for laboratory experiments, including its low cost and availability, its high reactivity, and its versatility in the synthesis of a variety of compounds. However, 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene also has several limitations, including its instability in air, its low solubility in water, and its potential toxicity.

Future Directions

The potential applications of 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene are vast, and further research is needed to explore its potential in the synthesis of new compounds and pharmaceuticals. Future research should focus on the development of new synthetic methods for the preparation of 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene, as well as on the development of new methods for the synthesis of heterocyclic compounds, polymers, and pharmaceuticals. Additionally, further research should be conducted to better understand the biochemical and physiological effects of 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene and its derivatives. Finally, research should be conducted to develop safer and more efficient methods for the synthesis of 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene and its derivatives.

Scientific Research Applications

1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene has been used as a reagent in various scientific research applications, including the synthesis of heterocyclic compounds, polymers, and pharmaceuticals. 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene has also been used in the synthesis of a variety of organic compounds, such as dyes and pesticides. 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene has been used as a reagent in the synthesis of a number of heterocyclic compounds, including thiophene, furan, pyrrole, and thiazole. 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene has also been used as a reagent in the synthesis of polymers, including polystyrene, polyethylene, and polypropylene. 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene has also been used in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory drugs.

properties

IUPAC Name

1-bromo-5-ethoxy-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-8-3-5(9)6(10)4-7(8)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQNOWPCIKXUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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